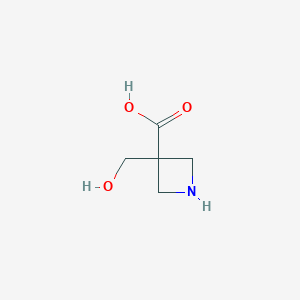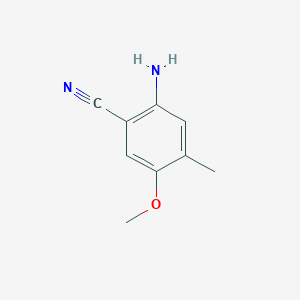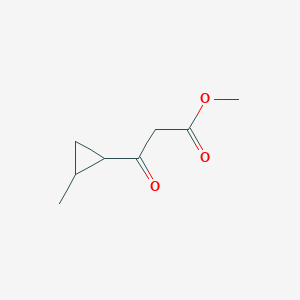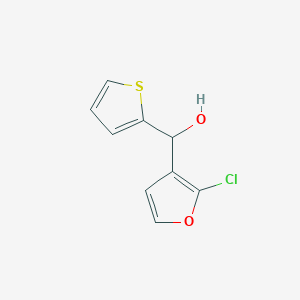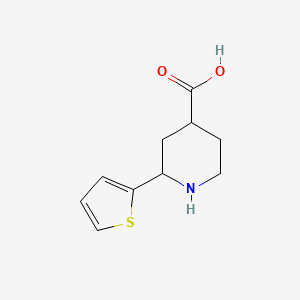
5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chlorosulfonyl group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The process involves:
- Dissolving 1-phenyl-1H-pyrazole-4-carboxylic acid in an inert solvent such as dichloromethane.
- Adding chlorosulfonic acid dropwise while maintaining the temperature below 0°C.
- Stirring the reaction mixture for several hours to complete the reaction.
- Quenching the reaction with ice-cold water and extracting the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous conditions using strong reducing agents.
Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators.
Industrial Applications: Used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The chlorosulfonyl group acts as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis as a versatile reagent.
Chlorosulfonic acid: Used in the preparation of sulfonate esters and sulfonamides.
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid: Utilized as a building block in organic synthesis.
Uniqueness
5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H7ClN2O4S |
|---|---|
Peso molecular |
286.69 g/mol |
Nombre IUPAC |
5-chlorosulfonyl-1-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O4S/c11-18(16,17)9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
Clave InChI |
BPNBFLFXXVISLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)
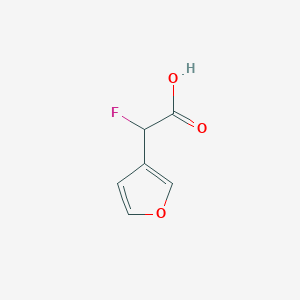
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
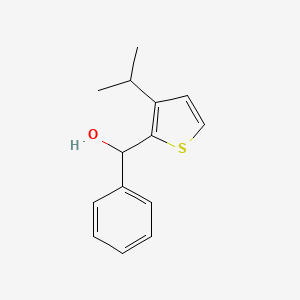
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

